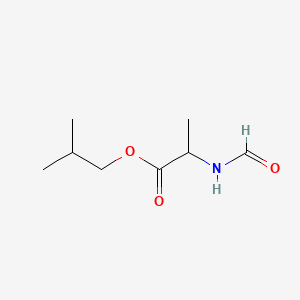

Isobutyl N-formyl-DL-alaninate

Description

Isobutyl N-formyl-DL-alaninate (CAS RN: 27775-00-4) is a chemically modified derivative of DL-alanine, featuring a formyl group (-CHO) on the amine (-NH2) and an isobutyl ester (-OCH2CH(CH3)2) on the carboxylic acid (-COOH) (Fig. 1). This compound is structurally characterized by its dual functionalization, which renders it valuable in organic synthesis, particularly in peptide chemistry, where protecting groups are essential to prevent unwanted side reactions during coupling steps . Its registration under CAS 27775-00-4 in 2018 highlights its relevance in industrial and research applications, though specific pharmacological or material science uses remain underexplored in publicly available literature .

Properties

CAS No. |

85508-29-8 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-methylpropyl 2-formamidopropanoate |

InChI |

InChI=1S/C8H15NO3/c1-6(2)4-12-8(11)7(3)9-5-10/h5-7H,4H2,1-3H3,(H,9,10) |

InChI Key |

FGOLYBWRHWRGOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl N-formyl-DL-alaninate typically involves the esterification of N-formyl-DL-alanine with isobutyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled conditions. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of isobutyl N-formyl-DL-alaninate may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity isobutyl N-formyl-DL-alaninate .

Chemical Reactions Analysis

Key Reaction Parameters and Yields

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 110–120°C (reflux) | |

| Reaction time | 2–3 hours | |

| Yield | Up to 84% (for n-butyl ester) | |

| Solvent | Isobutanol or n-butanol |

Stability and Handling

-

Storage : Typically stable under anhydrous conditions.

-

Hydrolysis : The formyl group can be removed via mild acid treatment, regenerating the primary amine .

-

Purification : Distillation or chromatographic methods are employed to isolate the product .

Formimidate Carboxylate Mixed Anhydrides (FCMA)

While not directly observed in the synthesis of isobutyl N-formyl-DL-alaninate, FCMA intermediates are proposed in related amide-forming reactions. These intermediates undergo -O→N acyl transfer to generate N-formyl amides . For isobutyl N-formyl-DL-alaninate, the reaction likely bypasses FCMA formation, instead proceeding via direct nucleophilic substitution.

Comparative Analysis of Formylation Methods

Research Findings and Challenges

-

Yield Optimization : Reaction conditions (e.g., temperature, solvent choice) significantly influence yields. For example, isobutanol as a solvent and reagent enhances reaction efficiency .

-

Stereochemical Control : The synthesis of DL-alaninate suggests challenges in stereochemical purity, though racemization may occur under basic conditions.

-

Scalability : The process is amenable to industrial-scale production, as demonstrated in patent examples .

Scientific Research Applications

Isobutyl N-formyl-DL-alaninate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.

Mechanism of Action

The mechanism of action of isobutyl N-formyl-DL-alaninate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

N-Formyl-DL-alanine Ethyl Ester (CAS 4289-99-0)

- Molecular Formula: C6H11NO3

- Key Features : Ethyl ester group (-OCH2CH3) instead of isobutyl.

- Comparison: Lower molecular weight (145.16 g/mol vs. ~173.21 g/mol for the isobutyl analogue) due to the smaller alkyl chain.

N-FMOC-DL-alanine (CAS not provided)

N-Methyl-DL-alanine

- Molecular Formula: C5H11NO2

- Key Features : Methyl group (-CH3) on the amine instead of formyl.

- Comparison: Lacks ester functionality, making it unsuitable for carboxyl-activation strategies.

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine (CAS 71463-35-9)

- Molecular Formula: C11H12FNO3

- Key Features : Acetyl (-COCH3) on the amine, fluorine atom, and phenyl substituent.

- Comparison :

Data Table: Comparative Analysis

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Isobutyl N-formyl-DL-alaninate | 27775-00-4 | C8H15NO3 | ~173.21 | Formyl, Isobutyl ester | Peptide synthesis, protecting groups |

| N-Formyl-DL-alanine ethyl ester | 4289-99-0 | C6H11NO3 | 145.16 | Formyl, Ethyl ester | Organic intermediates |

| N-FMOC-DL-alanine | - | C18H19NO4 | 313.35 | FMOC, Carboxylic acid | Solid-phase peptide synthesis |

| N-Methyl-DL-alanine | - | C5H11NO2 | 133.15 | Methylated amine, Carboxylic acid | Conformational studies |

| N-Acetyl-ar-fluoro-3-phenyl-DL-alanine | 71463-35-9 | C11H12FNO3 | 225.22 | Acetyl, Fluorophenyl, Carboxylic acid | Pharmaceutical research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.